Ethyl 4-iodo-3-nitrobenzoate

Descripción general

Descripción

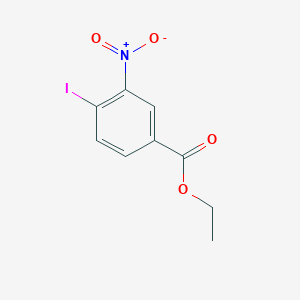

Ethyl 4-iodo-3-nitrobenzoate is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl ester group, an iodine atom at the 4-position, and a nitro group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-iodo-3-nitrobenzoate typically involves a multi-step process starting from commercially available benzoic acid derivatives. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by iodination to introduce the iodine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine with a suitable oxidizing agent for iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yields. For example, the nitration and iodination steps can be carried out in a continuous flow reactor, allowing for better control over reaction conditions and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Hydrogen gas in the presence of Pd/C catalyst at room temperature.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

Major Products:

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Reduction: Ethyl 4-amino-3-nitrobenzoate.

Hydrolysis: 4-iodo-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Ethyl 4-iodo-3-nitrobenzoate is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Used in the preparation of functionalized materials with specific properties.

Mecanismo De Acción

The mechanism of action of ethyl 4-iodo-3-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making the iodine atom more susceptible to nucleophilic attack. The ester group can also participate in reactions through hydrolysis or transesterification, depending on the reaction conditions.

Comparación Con Compuestos Similares

Ethyl 4-bromo-3-nitrobenzoate: Similar structure but with a bromine atom instead of iodine.

Ethyl 4-chloro-3-nitrobenzoate: Similar structure but with a chlorine atom instead of iodine.

Ethyl 4-fluoro-3-nitrobenzoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Ethyl 4-iodo-3-nitrobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Actividad Biológica

Ethyl 4-iodo-3-nitrobenzoate (CAS Number: 57362-77-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, chemical properties, and biological activity, supported by relevant case studies and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHINO

- Molecular Weight : 321.069 g/mol

- LogP : 2.899 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 72.12 Ų

These properties suggest that the compound may exhibit favorable absorption and distribution characteristics in biological systems, which is crucial for its potential therapeutic applications .

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions facilitated by the presence of the nitro group, which enhances the electrophilicity of the iodo substituent. A common synthetic route includes:

- Preparation of the Nitro Compound : Starting from 4-iodobenzoic acid, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.

- Esterification : The resulting nitro compound can then be esterified with ethanol in the presence of an acid catalyst to yield this compound .

Anticancer Properties

Recent studies have indicated that derivatives of nitrobenzoates, including this compound, exhibit promising anticancer activities. For instance, a related compound, 4-iodo-3-nitrobenzamide (Iniparib), is currently undergoing clinical trials for breast cancer treatment. This compound acts as a PARP (poly(ADP-ribose) polymerase) inhibitor, which is crucial in DNA repair mechanisms within cancer cells .

The mechanism by which this compound may exert its biological effects involves:

- Inhibition of DNA Repair : By inhibiting PARP enzymes, it may prevent cancer cells from repairing DNA damage, leading to cell death.

- Induction of Apoptosis : The compound might trigger apoptotic pathways in cancer cells, enhancing its therapeutic efficacy against tumors .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that nitrobenzoate derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC values indicated potent activity comparable to established chemotherapeutics .

- Animal Models : In vivo studies using xenograft models have shown that treatment with related compounds leads to reduced tumor growth and improved survival rates in mice bearing human tumors .

- Structure-Activity Relationship (SAR) : Research suggests that modifications on the benzoate structure can enhance biological activity. For example, substituents at specific positions on the aromatic ring can significantly impact potency and selectivity against different cancer types .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

ethyl 4-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCKGPNDVFZONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458132 | |

| Record name | Ethyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57362-77-3 | |

| Record name | Ethyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.